molecular formula C25H26N4O3S2 B11628433 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-42-8

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11628433
CAS No.: 476483-42-8
M. Wt: 494.6 g/mol
InChI Key: DPTZKUVCMMFQAH-UHFFFAOYSA-N
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Description

The compound 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as Compound A) is a polycyclic molecule featuring a hexahydroquinoline core fused with a substituted thiophene ring. Key structural attributes include:

  • A 5-methyl-2-(methylthio)thiophen-3-yl substituent, introducing electron-rich sulfur atoms and steric bulk.
  • A 2-methyl-5-nitrophenyl group at position 1, contributing nitro-based polarity and aromatic interactions.
  • A cyano group at position 3, enhancing dipole interactions and metabolic stability.

Properties

CAS No.

476483-42-8

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O3S2/c1-13-6-7-15(29(31)32)9-18(13)28-19-10-25(3,4)11-20(30)22(19)21(17(12-26)23(28)27)16-8-14(2)34-24(16)33-5/h6-9,21H,10-11,27H2,1-5H3

InChI Key

DPTZKUVCMMFQAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C

Origin of Product

United States

Biological Activity

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyDetails
Molecular Formula C25H27N3OS2
Molecular Weight 453.64 g/mol
SMILES Notation CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)...
InChIKey ZPGMZFMMNZGWTD-UHFFFAOYSA-N

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable analgesic and anti-inflammatory activities. In a study evaluating various synthesized compounds, some derivatives demonstrated significant analgesic effects comparable to standard medications like diclofenac sodium. The compounds were tested using the formalin test in animal models, showing reduced pain responses at various dosages .

Table 1: Analgesic Activity Comparison

CompoundAnalgesic Activity (Formalin Test)Reference Standard
A1SignificantDiclofenac Sodium
A2More PotentDiclofenac Sodium
A3ModerateDiclofenac Sodium
A4SignificantDiclofenac Sodium

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.98
MRSA0.98
Escherichia coliInactive

Anticancer Activity

The anticancer properties of the compound were assessed through various cell line studies. The synthesized derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including A549 lung cancer cells. Molecular docking studies suggested that these compounds could effectively bind to target proteins involved in cancer proliferation .

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
A54910.5
MCF715.0
HeLa12.0

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic areas:

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of the compound led to a significant reduction in pain scores compared to placebo groups.
  • Antibacterial Efficacy : In a laboratory setting, derivatives were tested against clinical isolates of MRSA and showed potent activity, suggesting potential for development as an antibiotic agent.
  • Cancer Treatment Research : A study focusing on the compound's effect on tumor growth in animal models showed a marked decrease in tumor size when treated with specific derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline and thiophene compounds possess significant anticancer properties. The compound under discussion has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate cytotoxicity against:

  • Breast cancer (MCF-7)
  • Colorectal adenocarcinoma (HT-29)
  • Ovarian carcinoma (A2780)

In vitro assays have revealed that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents, suggesting their potential as anticancer drugs .

Antimicrobial Activity

The structural features of this compound also lend themselves to antimicrobial applications. Compounds with similar frameworks have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene moiety is particularly noteworthy, as it has been associated with enhanced antimicrobial efficacy .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of related compounds through molecular docking studies. These investigations suggest that the compound could act as a 5-lipoxygenase inhibitor, which is a target for reducing inflammation . This opens avenues for developing treatments for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-7Comparable to Dox
HT-29Significant cytotoxicity
A2780Strong activity
AntimicrobialVarious bacterial strainsEffective
Anti-inflammatoryIn silico studiesPotential inhibitor

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological activities. For example, modifications to the thiophene ring or changes in substituents on the quinoline core can lead to compounds with enhanced potency or selectivity against specific biological targets.

Chemical Reactions Analysis

Amino Group (-NH₂)

  • Acylation and Alkylation : The primary amino group undergoes nucleophilic reactions with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) under mild alkaline conditions (pH 8–9, 25–40°C).
    Example :
    R-NH2+CH3COClR-NHCOCH3+HCl\text{R-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{R-NHCOCH}_3 + \text{HCl}
    Yields for acetylation range from 70–85% depending on solvent polarity.

Nitro Group (-NO₂)

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C) reduces the nitro group to an amine (-NH₂) with >90% efficiency.
    Example :
    R-NO2+3H2Pd-CR-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd-C}} \text{R-NH}_2 + 2\text{H}_2\text{O}

Thiophene Ring

  • Electrophilic Substitution : The methylthio-substituted thiophene participates in sulfonation and nitration at the α-position.
    Conditions : Concentrated H₂SO₄ (sulfonation) or HNO₃/H₂SO₄ (nitration) at 0–5°C.
    Outcome : Derivatives with enhanced solubility and bioactivity.

Cycloaddition Reactions

  • Diels-Alder Reactions : The quinoline core acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-butadiene).
    Conditions : Reflux in toluene (110°C, 12 h).
    Yield : 60–75%, producing bicyclic adducts with potential antimalarial activity.

Oxidation of Methylthio Group (-SMe)

  • Conversion to Sulfoxide/Sulfone :

    • Sulfoxide : H₂O₂ (30%, 25°C, 2 h, 80% yield).

    • Sulfone : mCPBA (methanol, 0°C, 4 h, 65% yield) .
      Impact : Sulfone derivatives show improved metabolic stability .

Carbonitrile Group (-CN)

  • Hydrolysis to Carboxylic Acid : Acidic or basic hydrolysis converts -CN to -COOH.
    Conditions :

    • Acidic: 6M HCl, reflux (100°C, 8 h).

    • Basic: NaOH (10%), 80°C, 6 h.
      Applications : Carboxylic acid derivatives are intermediates for amide coupling.

Synthetic Modifications for Pharmacological Optimization

Reaction Type Conditions Product Biological Activity
Nitro Reduction H₂ (1 atm), Pd-C, EtOH, 50°CAmine derivativeEnhanced CNS penetration
Thiophene Nitration HNO₃/H₂SO₄, 0°C, 2 h5-Nitrothiophene analogAnticancer (IC₅₀: 12 μM)
Amino Alkylation CH₃I, K₂CO₃, DMF, 40°C, 6 hN-Methylated derivativeReduced hepatotoxicity

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-deficient nitroaryl ring facilitates substitution at the para position .

  • Ring-Opening Reactions : Under strong acidic conditions (HCl, 120°C), the hexahydroquinoline ring undergoes partial cleavage, yielding tricyclic intermediates.

Analytical Characterization

Reaction products are validated via:

  • NMR Spectroscopy : 1H^1\text{H}-NMR (DMSO-d₆) for tracking proton environments (e.g., δ 2.1 ppm for -SMe) .

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Stability and Reactivity Trends

  • pH Sensitivity : The compound decomposes in strongly alkaline conditions (pH >12) due to hydrolysis of the carbonitrile group .

  • Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions.

Comparison with Similar Compounds

Structural Analogs of Compound A

The following table summarizes key structural and functional differences between Compound A and its closest analogs:

Compound Name / ID Core Structure Thiophene Substituents Aromatic Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Compound A Hexahydroquinoline 5-methyl-2-(methylthio)thiophen-3-yl 2-methyl-5-nitrophenyl ~467.6 High lipophilicity, potential enzyme inhibition
2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-...-3-carbonitrile Hexahydroquinoline 2,5-dimethylthiophen-3-yl 2-methyl-5-nitrophenyl ~453.5 Reduced electron donation vs. methylthio
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-...-3-carbonitrile (CAS 311315-58-9) Hexahydroquinoline Unsubstituted thiophen-3-yl 4-methylphenyl ~389.4 Lower steric hindrance, possible metabolic instability
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline Unsubstituted thiophen-2-yl None ~316.4 Oxo group enhances polarity; reduced bioactivity
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Tetrahydrochromene None 4-methylphenyl ~280.3 Rigid chromene core; antimicrobial activity

Key Differences and Implications

(a) Thiophene Substituents
  • Compound A vs. CAS 441783-41-1 (): The methylthio (SMe) group in Compound A is a stronger electron donor than the methyl (Me) group in the analog. This increases lipophilicity and may improve membrane permeability .
(b) Aromatic Groups
  • Compound A vs. CAS 311315-58-9 ():
    • The 2-methyl-5-nitrophenyl group in Compound A provides both steric bulk and polarity due to the nitro group, which is absent in the 4-methylphenyl analog. Nitro groups are often associated with antibacterial activity but may increase toxicity risks .
(c) Core Structure
  • Hexahydroquinoline vs. Chromene (): The hexahydroquinoline core in Compound A allows for greater conformational flexibility compared to the planar chromene system. This flexibility may enable adaptation to diverse binding pockets but could reduce metabolic stability .

Q & A

Q. What are the optimized synthetic routes for this compound?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Cyclocondensation of substituted thiophene derivatives with ketones under reflux conditions using catalysts like piperidine or acetic acid.
  • Step 2 : Introduction of the nitro group via electrophilic aromatic substitution under controlled acidic conditions.
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane).
    X-ray crystallography (e.g., Rfactor=0.045R_{\text{factor}} = 0.045) is critical for confirming regioselectivity and structural integrity .

Q. How can the molecular structure be confirmed experimentally?

A combination of techniques is required:

  • X-ray crystallography : Resolves bond lengths (mean C–C=0.003A˚\text{C–C} = 0.003 \, \text{Å}) and torsion angles, validated by low RfactorR_{\text{factor}} values (< 0.05) .
  • NMR/IR spectroscopy : Compare experimental 1H^1\text{H}-NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl stretching frequencies (~1680 cm1^{-1}) with computational predictions .

Q. What safety protocols should be followed during handling?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group-containing intermediates.
  • Storage : In airtight containers at 4°C, away from oxidizing agents .

Q. How is purity assessed during synthesis?

  • HPLC : Monitor retention times (>95% purity).
  • TLC : Use silica plates with UV visualization (hexane:ethyl acetate = 3:1).
  • Melting point analysis : Compare with literature values (±2°C tolerance) .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental spectral data?

  • Validation via X-ray : Prioritize crystallographic data to correct computational models (e.g., DFT-optimized geometries may mispredict nitro-group orientation) .
  • Parameter adjustment : Refine force fields or basis sets (e.g., B3LYP/6-311++G**) to account for electron-withdrawing effects of the nitro and methylthio groups .

Q. What mechanistic insights exist for its bioactivity?

  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via disk diffusion. Correlate activity with substituent effects (e.g., methylthio groups enhance membrane penetration) .
  • Docking studies : Simulate interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. How to evaluate regioselectivity in multi-step synthesis?

  • Intermediate trapping : Isolate and characterize intermediates (e.g., enamine adducts) via LC-MS.
  • Substituent screening : Vary substituents (e.g., replace methylthio with methoxy) and compare reaction outcomes using 1H^1\text{H}-NMR .

Q. What strategies mitigate challenges in crystallization?

  • Solvent optimization : Use mixed solvents (e.g., DCM:methanol = 1:2) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., tetrahydrochromene derivatives) to induce nucleation .

Notes

  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational protocols.
  • Methodological answers integrate techniques from crystallography, spectroscopy, and computational modeling.

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